molecular formula C22H30N2O4 B3575311 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Cat. No.: B3575311
M. Wt: 386.5 g/mol
InChI Key: MCDBISZQDDFHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups substituted with methoxy groups at the 2,5- and 3,5-positions, respectively. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine typically involves the following steps:

    Preparation of 2,5-dimethoxybenzyl chloride: This can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Preparation of 3,5-dimethoxybenzyl chloride: Similarly, 3,5-dimethoxybenzyl alcohol is reacted with thionyl chloride to obtain 3,5-dimethoxybenzyl chloride.

    Formation of the piperazine derivative: The final step involves the reaction of piperazine with the two benzyl chlorides in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under reflux conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxytoluene.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: It serves as a probe to investigate the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups on the benzyl rings can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The piperazine ring can act as a scaffold, providing structural stability and facilitating the compound’s interaction with its targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

    1-(2,5-Dimethoxybenzyl)piperazine: Lacks the 3,5-dimethoxybenzyl group, which may result in different pharmacological properties.

    1-(3,5-Dimethoxybenzyl)piperazine: Lacks the 2,5-dimethoxybenzyl group, which may affect its binding affinity and biological activity.

    1-Benzyl-4-(3,5-dimethoxybenzyl)piperazine: Lacks the methoxy groups on the 2,5-positions, which can influence its chemical reactivity and pharmacological profile.

Uniqueness: 1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is unique due to the presence of both 2,5-dimethoxybenzyl and 3,5-dimethoxybenzyl groups, which can confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s binding affinity to specific targets and modulate its pharmacological effects.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-25-19-5-6-22(28-4)18(13-19)16-24-9-7-23(8-10-24)15-17-11-20(26-2)14-21(12-17)27-3/h5-6,11-14H,7-10,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDBISZQDDFHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.